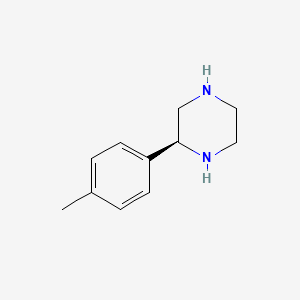

(S)-2-(p-Tolyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

(2S)-2-(4-methylphenyl)piperazine |

InChI |

InChI=1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3/t11-/m1/s1 |

InChI Key |

FCNXNUWTNOYQME-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2CNCCN2 |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNCCN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 P Tolyl Piperazine and Its Chiral Analogues

Asymmetric Synthesis of the (S)-2-(p-Tolyl)piperazine Core

The asymmetric synthesis of the 2-arylpiperazine core structure is a key focus in modern organic chemistry. A variety of approaches have been established, often starting from readily available materials and employing stereoselective reactions to introduce the desired chirality. nih.govresearchgate.net These methods can be broadly categorized based on how and when the stereocenter is established during the synthetic sequence.

Stereoselective formation of the piperazine (B1678402) ring involves constructing the heterocyclic core in a manner that controls the spatial arrangement of its substituents. One notable strategy begins with easily accessible phenacyl bromides. nih.govresearchgate.net For the synthesis of this compound, this would involve starting with 2-bromo-1-(p-tolyl)ethan-1-one. The synthesis proceeds through key intermediates like optically enriched 1,2,3-oxathiazolidine 2-oxides, followed by the construction and subsequent reduction of a piperazine-2,3-dione intermediate to yield the final 2-arylpiperazine. nih.govresearchgate.net

Another approach involves the palladium-catalyzed cyclization of propargyl units with diamine components, which allows for the modular synthesis of highly substituted piperazines with significant control over regio- and stereochemistry. organic-chemistry.org Furthermore, highly diastereoselective intramolecular hydroamination reactions serve as a key step in the synthesis of 2,6-disubstituted piperazines, where the hydroamination substrates are prepared from amino acids. organic-chemistry.org

Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic reactions. sigmaaldrich.com In the context of piperazine synthesis, a chiral auxiliary is temporarily incorporated into a reactant molecule to direct the stereochemical outcome of a subsequent reaction. rsc.org Once the desired stereocenter is created, the auxiliary is removed.

A common strategy employs chiral auxiliaries derived from the chiral pool, such as (R)-(-)-phenylglycinol. rsc.orgnih.gov For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary in a sequence involving the formation of a protected 2-oxopiperazine intermediate. rsc.org This methodology could be adapted for this compound by condensing an appropriate N-protected glycine with a chiral amine derived from p-tolylglycinol. The diastereoselective nucleophilic addition of reagents to homochiral α-amino sulfinylimines, which bear a chiral auxiliary like Ellman's auxiliary, has also been used to create stereochemically defined piperazines. nih.gov

Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several catalytic systems have been successfully applied to the synthesis of chiral piperazines and their precursors.

Palladium-catalyzed reactions are particularly prominent. One elegant approach is the asymmetric allylic alkylation of N-protected piperazin-2-ones, which provides access to highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govnih.gov These intermediates can then be reduced to the corresponding chiral piperazines. nih.govcaltech.edu Another powerful method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which yields chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These piperazin-2-ones can be readily converted to chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org

Iridium-catalyzed asymmetric hydrogenation has also emerged as a valuable tool. Chiral piperazines can be synthesized via the Ir-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides, affording a range of substituted piperazines with high enantiomeric excess (ee). acs.org

| Catalytic System | Substrate Type | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium/(S)-(CF3)3-tBuPHOX | N-protected piperazin-2-ones | Enantioenriched α-secondary and α-tertiary piperazin-2-ones | Access to α-tertiary stereocenters, high enantioselectivity. | nih.govcaltech.edu |

| Palladium/Chiral Ligand | Pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | Excellent diastereoselectivity and enantioselectivity. | dicp.ac.cnrsc.org |

| Iridium/Chiral Ligand | Activated Pyrazines | Chiral 2,3- and 3,5-disubstituted piperazines | High enantioselectivity for a range of substitution patterns. | acs.org |

Enantioselective reductions and aminations are crucial for establishing the stereocenter in chiral piperazine synthesis. A key example is the Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone. nih.govresearchgate.net In the synthesis of 2-arylpiperazines, the asymmetric reduction of a phenacyl bromide derivative (e.g., 2-bromo-1-(p-tolyl)ethan-1-one) using a CBS catalyst provides an optically enriched alcohol, which is a critical chiral intermediate for the subsequent ring formation. nih.govresearchgate.net

Reductive amination is another vital transformation. For instance, the intramolecular reductive amination of a suitable amino-aldehyde or amino-ketone precursor is a common method for ring closure to form the piperazine heterocycle. nih.gov When this cyclization is performed on a chiral precursor, the stereochemistry can be effectively transferred to the final product.

Exploration of Precursor Chemistry and Stereochemical Induction during Ring Closure

The stereochemical outcome of piperazine synthesis is heavily dependent on the structure and chirality of the open-chain precursors and the mechanism of the ring-closing step. The stereochemistry of the final product is often dictated by the configuration of the starting materials, particularly when using chiral pool starting materials like amino acids. nih.gov

One powerful strategy involves an oxidative ring-opening of a cyclic olefin followed by a ring-closing step. nih.gov This process generates a reactive diformyl intermediate, which can then undergo a double reductive amination with a chiral amine (such as (R)- or (S)-α-methylbenzylamine) to form a new, larger heterocyclic ring with controlled stereochemistry. nih.gov This ring expansion methodology allows for precise control over the final product's stereoisomeric form.

The synthesis of 2,6-disubstituted piperazines can be achieved through a highly diastereoselective intramolecular hydroamination, where the stereochemistry of the aminoalkene precursor, derived from a chiral cyclic sulfamidate, directs the formation of the trans-piperazine product. rsc.org The conformation of the transition state during the cyclization is critical for inducing the observed stereoselectivity.

Sustainable and Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving process efficiency. unibo.it Key aspects include the use of greener solvents, catalytic methods over stoichiometric reagents, and developing atom-economical reaction pathways.

One sustainable approach involves the use of photoredox catalysis. organic-chemistry.orgmdpi.com Visible-light-promoted reactions can often be conducted under mild conditions and may use purely organic photoredox catalysts, offering a greener alternative to methods requiring stoichiometric metals. mdpi.com For example, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides access to 2-aryl piperazines under mild conditions, which can be run in either batch or continuous flow mode. organic-chemistry.org

The development of catalytic syntheses that avoid toxic reagents, such as tin-based compounds, by using alternative radical precursors derived from amino acids also represents a significant step towards sustainability. mdpi.com Furthermore, optimizing synthetic routes to reduce the number of steps, minimize purification requirements (such as chromatography), and use safer, biodegradable solvents are central tenets of green chemistry that are actively being applied in the synthesis of pharmaceutical intermediates. unibo.itmdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| (R)-(-)-phenylglycinol |

| This compound |

| 2-bromo-1-(p-tolyl)ethan-1-one |

| Ellman's auxiliary |

| Glycine |

| Phenacyl bromide |

| Piperazine |

| p-tolylglycinol |

Chemical Derivatization and Structural Diversity Generation from the S 2 P Tolyl Piperazine Scaffold

Strategies for N-Substitution on the Piperazine (B1678402) Ring of (S)-2-(p-Tolyl)piperazine

The two nitrogen atoms of the piperazine ring are the most common sites for modification, offering straightforward routes to a vast array of derivatives. The N1 and N4 positions can be selectively functionalized using various synthetic methods, including N-alkylation, N-arylation, and N-acylation.

N-Alkylation: This is typically achieved through nucleophilic substitution reactions where the piperazine nitrogen acts as a nucleophile, attacking an alkyl halide or sulfonate. nih.gov Another significant method is reductive amination, which involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.govgoogle.com These methods allow for the introduction of a wide range of alkyl groups, including linear, branched, and cyclic substituents, as well as those bearing additional functional groups.

N-Arylation: The introduction of aromatic or heteroaromatic rings onto the piperazine nitrogen atoms is a key strategy for modulating biological activity. The primary methods for this transformation are transition-metal-catalyzed cross-coupling reactions. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds between the piperazine and aryl halides or triflates. nih.gov

Ullmann-Goldberg Reaction: This copper-catalyzed coupling provides an alternative route, particularly for electron-deficient (hetero)arenes. nih.govtcichemicals.com

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl halide is highly electron-deficient, for instance, in the case of aza-heterocycles like pyrimidines or highly fluorinated pyridines. nih.govresearchgate.net

N-Acylation: Acyl groups can be readily introduced by reacting the piperazine with acyl chlorides or acid anhydrides. ambeed.com This reaction forms an amide bond, which can serve as a stable linker or alter the electronic properties and hydrogen-bonding capabilities of the molecule.

| Substitution Type | Method | Reagents/Catalysts | Key Features |

|---|---|---|---|

| N-Alkylation | Nucleophilic Substitution | Alkyl halides (R-X), Base (e.g., K₂CO₃) | Direct introduction of alkyl chains. |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃) | Forms a C-N bond via an iminium intermediate; versatile for complex fragments. nih.gov |

| N-Arylation | Buchwald-Hartwig Coupling | Aryl halide (Ar-X), Pd catalyst, Ligand, Base | Broad substrate scope for aryl and heteroaryl groups. nih.gov |

| N-Arylation | Ullmann-Goldberg Reaction | Aryl halide (Ar-X), Cu catalyst, Base | Classic method, often complementary to Pd-catalyzed reactions. nih.gov |

| N-Arylation | SNAr | Electron-deficient Aryl Halide, Base | Effective for activated aromatic systems without a metal catalyst. nih.gov |

| N-Acylation | Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Forms stable amide linkages. ambeed.com |

C-Substitution and Functionalization of the Piperazine and Tolyl Moieties in this compound

While N-substitution is more common, functionalization of the carbon atoms of the piperazine ring or the tolyl group opens avenues to novel chemical space and more complex three-dimensional structures.

Piperazine Ring C-H Functionalization: Direct C-H functionalization of the piperazine ring is a significant challenge but offers the most direct route to C-substituted analogs. nih.gov Recent advances have provided several strategies:

Photoredox Catalysis: This approach uses visible light and a photocatalyst to generate a radical intermediate at the α-position to a nitrogen atom, which can then react with various partners. This allows for the site-selective C-H alkylation of piperazines by differentiating between electronically distinct nitrogen centers. nih.govbohrium.com

α-Lithiation Trapping: This method involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base (e.g., s-BuLi), followed by quenching the resulting organolithium species with an electrophile. nih.govmdpi.com The use of a chiral auxiliary on one of the nitrogen atoms can guide this process to achieve stereoselectivity. nih.gov

Transition-Metal-Catalyzed C-H Functionalization: Rhodium-catalyzed reactions have been developed for the dehydrogenative carbonylation of N-(2-pyridinyl)piperazines, introducing a carbonyl group at the α-carbon. nih.gov

Tolyl Moiety Functionalization: The tolyl group provides two main sites for modification: the methyl group and the aromatic ring.

Methyl Group Functionalization: The benzylic protons of the methyl group can be subjected to radical halogenation, followed by nucleophilic substitution to introduce a variety of functional groups.

Aromatic Ring Functionalization: The aromatic ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation). The positions of these substitutions are directed by the existing alkyl and piperazine substituents. Alternatively, C-C coupling reactions can be employed to introduce new substituents onto the tolyl ring. wikipedia.org

Introduction of Heterocyclic and Aromatic Systems to the this compound Framework

Attaching additional heterocyclic or aromatic systems is a common strategy to explore interactions with biological targets. This is most frequently achieved through N-arylation, as described in Section 3.1, using methods like the Buchwald-Hartwig or Ullmann couplings to connect a new ring system to a piperazine nitrogen. nih.govnih.gov For example, indole rings can be coupled to the piperazine nitrogen to generate compounds with high affinity for specific receptors. nih.gov

In addition to N-arylation, C-H functionalization strategies can also be used to attach heterocyclic systems directly to the carbon framework of the piperazine ring. For example, photoredox-mediated methods can achieve the direct α-C–H heteroarylation of piperazines. encyclopedia.pub

| Coupling Method | Catalyst/Reagents | Attached Moiety | Attachment Point |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd Catalyst, Ligand | Aryl or Heteroaryl Halide | Piperazine Nitrogen (N1 or N4) |

| Ullmann Coupling | Cu Catalyst | Aryl or Heteroaryl Halide | Piperazine Nitrogen (N1 or N4) |

| SNAr Reaction | Base | Electron-deficient Heterocycle (e.g., Pyrimidine, Pentafluoropyridine) | Piperazine Nitrogen (N1 or N4) |

| Photoredox C-H Heteroarylation | Ir or Ru Photocatalyst | Heteroarene | Piperazine Carbon (α to N) |

Rational Design and Synthesis of this compound-Based Libraries

The rational design of compound libraries based on the this compound scaffold is a powerful approach in drug discovery. This process involves the systematic variation of substituents at different positions of the molecule to explore the structure-activity relationship (SAR). nih.gov The design is often guided by computational methods, such as molecular docking, to predict binding to a biological target. nih.gov

The synthesis of these libraries is often facilitated by combinatorial chemistry techniques, particularly solid-phase synthesis. mdpi.com In this approach, the piperazine scaffold is attached to a solid support (resin), allowing for the use of excess reagents and simplified purification through washing. A variety of building blocks can then be sequentially added to generate a large number of distinct compounds in a parallel fashion. mdpi.com This methodology has been successfully applied to create libraries of arylpiperazine derivatives for screening against targets like serotonin (B10506) receptors. mdpi.com

Bioconjugation and Probe Development utilizing this compound

The this compound scaffold and its derivatives can be incorporated into larger molecules for specialized applications in chemical biology, such as bioconjugation and the development of fluorescent probes.

Bioconjugation: This involves covalently linking the piperazine-based molecule to a biomolecule, such as a protein or nucleic acid. For instance, piperazine derivatives have been designed with reactive functional groups that allow them to be conjugated to proteins like ferritin to create delivery systems for siRNA. nih.gov

Fluorescent Probes: The piperazine moiety is a valuable component in the design of fluorescent sensors due to its ability to participate in photo-induced electron transfer (PeT) or intramolecular charge transfer (ICT) processes. nih.govresearchgate.net The nitrogen atoms can be protonated at acidic pH, which alters the electronic properties of the system and leads to a change in fluorescence. This principle has been used to create probes for acidic organelles like lysosomes. nih.govresearchgate.net Piperazine units have been incorporated into various fluorophores, including:

BODIPY dyes: Piperazine-functionalized BODIPY dyes have been developed as near-infrared fluorescent probes for detecting lysosomal pH. nih.govresearchgate.net

Coumarins: Piperazine-coumarin conjugates have been designed as fluorescent probes for the detection of biological thiols. nih.gov

Naphthalimides: Naphthalimide-piperazine derivatives serve as fluorescent switches that respond to changes in pH and the presence of metal ions like Hg²⁺ and Cu²⁺. mdpi.com

| Application | Scaffold Component | Mechanism/Target | Example Fluorophore |

|---|---|---|---|

| pH Sensing | Piperazine-BODIPY | ICT/PeT modulation by protonation for lysosome imaging. nih.gov | BODIPY |

| Bio-thiol Detection | Piperazine-Coumarin | Nucleophilic addition of thiols to the coumarin scaffold. nih.gov | Coumarin |

| pH and Metal Ion Sensing | Piperazine-Naphthalimide | Modulation of fluorescence by protonation or ion coordination. mdpi.com | Naphthalimide |

| Bioconjugation | Piperazine-based polyamines | Covalent attachment to proteins (e.g., ferritin) for siRNA delivery. nih.gov | N/A |

Structure Activity Relationship Sar Studies and Ligand Design Principles for S 2 P Tolyl Piperazine Derivatives

Elucidation of Key Pharmacophore Features within the (S)-2-(p-Tolyl)piperazine Structure

A pharmacophore model for arylpiperazine derivatives generally consists of several key features that govern their binding to aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comresearchgate.net For this compound, these features can be defined as:

The Aromatic Moiety (p-Tolyl Group): The p-tolyl ring serves as a crucial hydrophobic region that often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor's binding pocket. mdpi.com The para-methyl group provides additional bulk and lipophilicity compared to an unsubstituted phenyl ring, which can fine-tune these interactions.

The Piperazine (B1678402) Ring: This heterocyclic core provides a defined spatial arrangement for the other pharmacophoric elements. Its two nitrogen atoms are key to the molecule's properties.

The Protonatable Nitrogen (N1): One of the piperazine nitrogens (typically the one distal to the aryl group, depending on the full ligand structure) acts as a basic center. At physiological pH, this nitrogen is protonated, forming a positive charge that allows for a critical ionic interaction or a charge-reinforced hydrogen bond with an acidic residue, most commonly an aspartic acid (Asp) in transmembrane domain 3 (TM3) of aminergic GPCRs. mdpi.com

The Second Nitrogen Atom (N4): The other nitrogen atom can serve as a hydrogen bond acceptor or as a point of attachment for various linkers and terminal functional groups, which often define the ligand's subtype selectivity and functional activity (agonist, antagonist, etc.). nih.govmdpi.com

The general pharmacophore for arylpiperazines targeting aminergic GPCRs is summarized in the table below.

| Feature | Role in Receptor Binding | Corresponding Moiety in this compound |

| Aromatic Region | Hydrophobic & π-π interactions | p-Tolyl group |

| Basic Amine | Ionic interaction / Hydrogen bonding | Protonated Piperazine Nitrogen (N1) |

| H-Bond Acceptor | Hydrogen bonding / Linker attachment point | Second Piperazine Nitrogen (N4) |

Impact of Absolute Stereochemistry of this compound on Biological Activity Profiles

Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic profiles. nih.govslideshare.net The presence of a stereocenter at the C2 position of the piperazine ring in this compound means that its enantiomer, (R)-2-(p-Tolyl)piperazine, will have a different three-dimensional arrangement of the p-tolyl group relative to the piperazine ring.

This difference in spatial orientation is crucial for stereoselective recognition by chiral biological targets like receptors and enzymes. nih.gov For many classes of drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. slideshare.net

In studies of related chiral arylpiperazine derivatives, the (S)-enantiomer has often been identified as the more potent or selective ligand for specific receptor subtypes. mdpi.com For example, in a study on D3 receptor ligands, the (S)-enantiomer of a 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)propan-2-ol derivative was found to be preferable based on binding scores and favorable interactions within the receptor model. mdpi.com This stereopreference arises because the precise 3D positioning of the aryl group and other substituents, as dictated by the (S)-configuration, allows for an optimal fit into the asymmetric binding pocket of the receptor, maximizing favorable interactions and minimizing steric clashes. slideshare.net Therefore, the (S)-configuration of 2-(p-tolyl)piperazine is expected to be a key factor in defining its specific biological activity profile.

Conformational Analysis and its Influence on Ligand Binding and Potency

The conformational flexibility of the piperazine ring and the orientation of its substituents are vital for ligand binding and potency. Saturated six-membered heterocyclic rings like piperazine predominantly adopt a chair conformation to minimize torsional strain. rsc.org In this conformation, substituents at the C2 position, such as the p-tolyl group, can exist in either an axial or an equatorial orientation.

Equatorial Conformation: The p-tolyl group points away from the center of the piperazine ring. This is generally the more stable and lower-energy conformation, as it minimizes steric hindrance (1,3-diaxial interactions) with the rest of the ring.

Axial Conformation: The p-tolyl group is oriented perpendicular to the plane of the ring, leading to greater steric clashes.

Infrared spectral and electric dipole moment measurements on piperazine itself indicate that the N-H bond prefers the equatorial position. rsc.org By extension, bulky substituents like the p-tolyl group at a carbon atom are strongly favored to occupy the equatorial position to achieve thermodynamic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For arylpiperazine analogues, QSAR studies are instrumental in predicting the activity of new derivatives and guiding rational drug design. nih.govwu.ac.th

Electronic Descriptors: These describe the electronic properties of the molecule, such as Hammett constants (σ), partial atomic charges, and HOMO/LUMO energies. For this compound analogues, modifying substituents on the tolyl ring (e.g., replacing the methyl group with a chloro or methoxy (B1213986) group) would significantly alter these descriptors and, consequently, the predicted activity.

Steric Descriptors: These quantify the size and shape of the molecule. Examples include molar refractivity (MR), Taft steric parameters (Es), and various topological indices. The steric bulk of the substituent on the aryl ring is often a critical factor in QSAR models for arylpiperazines.

Hydrophobic Descriptors: The partition coefficient (logP) or calculated logP (clogP) is the most common descriptor for hydrophobicity. The lipophilicity of the aryl substituent directly impacts membrane permeability and binding to hydrophobic pockets in the receptor.

Topological Descriptors: These describe the connectivity and branching of atoms in the molecule.

A hypothetical QSAR study on analogues of this compound would involve synthesizing a series of derivatives with varied substituents on the p-tolyl ring and evaluating their biological activity. A resulting QSAR equation might take a general form like:

log(1/IC50) = a(logP) - b(Steric_Parameter)² + c*(Electronic_Parameter) + d

Such a model could reveal, for instance, that optimal activity is achieved with a moderately lipophilic, electron-donating substituent of a specific size at the para position of the phenyl ring.

Investigation of Electronic and Steric Effects of Substituents on Activity

The nature of the substituent on the aryl ring of arylpiperazine derivatives profoundly influences their receptor affinity and selectivity through a combination of electronic and steric effects. rsc.org The p-tolyl group in this compound provides a specific electronic and steric profile that can be compared to other substituents to understand its impact on activity.

Electronic Effects: The methyl group of the p-tolyl moiety is weakly electron-donating (Hammett constant σp = -0.17). Research on arylpiperazines targeting 5-HT1A and D2A receptors has shown that the electronic properties of para-substituents are critical. In one study, it was found that electron-withdrawing groups (e.g., -Cl, -CF3) at the para-position of the phenyl ring strongly reduced binding affinity for both 5-HT1A and D2A receptors. nih.gov This suggests that a certain level of electron density in the aromatic ring is favorable for binding to these receptors. The electron-donating nature of the p-tolyl group in this compound would therefore be expected to be beneficial for activity at such receptors compared to analogues with electron-withdrawing substituents.

Steric Effects: The size and shape of the substituent also play a crucial role. The methyl group is relatively small, but it provides more bulk than a hydrogen atom. The influence of substituent bulk can be receptor-dependent. For instance, in the same study on coumarin-linked arylpiperazines, binding at the 5-HT1A receptor was influenced by the bulk of substituents on a different part of the molecule, while D2A binding was more sensitive to electronic properties. nih.gov The steric profile of the para-methyl group can enhance van der Waals interactions within a suitably sized hydrophobic pocket in the receptor, but a much larger group might introduce a steric clash, reducing affinity.

The table below summarizes the expected impact of different para-substituents on the phenyl ring of 2-phenylpiperazine (B1584378) derivatives compared to the p-tolyl group, based on general SAR principles.

| Para-Substituent | Electronic Effect | Steric Effect (Size) | Expected Impact on Affinity (relative to p-Tolyl) |

| -H (Phenyl) | Neutral | Smaller | Potentially lower due to reduced hydrophobic interaction |

| -Cl (Chlorophenyl) | Electron-withdrawing | Similar | Potentially lower due to unfavorable electronics nih.gov |

| -OCH3 (Methoxyphenyl) | Electron-donating | Similar | Potentially similar or higher, depending on H-bonding |

| -CF3 (Trifluoromethylphenyl) | Strongly electron-withdrawing | Larger | Potentially much lower due to unfavorable electronics nih.gov |

| -C(CH3)3 (tert-Butylphenyl) | Electron-donating | Much larger | Potentially lower due to steric hindrance |

Molecular Interactions and Biological Target Engagement of S 2 P Tolyl Piperazine and Its Analogues

Identification and Characterization of Pharmacological Receptors and Enzymes Interacted with by (S)-2-(p-Tolyl)piperazine Derivatives

Derivatives of this compound have shown notable interactions with several key pharmacological targets, particularly sigma receptors and various neurotransmitter receptors.

Sigma Receptors: The sigma-1 (σ1) and sigma-2 (σ2) receptors are recognized targets for piperazine (B1678402) derivatives. nih.gov Competitive binding assays reveal that certain chiral molecules with a high affinity for the σ1 receptor exhibit distinct binding characteristics based on their enantiomeric form. researchgate.net For instance, a compound designated as (S)-L1, identified through virtual screening, demonstrated a high binding affinity for the σ1 receptor with a Ki value of 11 ± 3 nM. researchgate.net The docking score for the (S)-enantiomer was found to be more favorable than for the (R)-enantiomer, aligning with the experimentally measured Ki values. researchgate.netmdpi.com The interaction of these ligands with sigma receptors, which are overexpressed in many tumors, has prompted their investigation as potential tools for cancer diagnosis and therapy. nih.gov

Serotonin (B10506) and Dopamine (B1211576) Receptors: Arylpiperazine derivatives, a class to which this compound belongs, are well-known for their interaction with serotonergic and dopaminergic systems. ijrrjournal.combg.ac.rs These compounds have been evaluated for their affinity at various G protein-coupled receptors (GPCRs), including serotonin receptors 5-HT1A, 5-HT2A, and 5-HT7, as well as the dopamine D2 receptor. mdpi.comnih.gov The affinity for these receptors can be in the nanomolar to submicromolar range, indicating potent interactions. mdpi.comresearchgate.net The versatility of the long-chain arylpiperazine structure allows for the modulation of the pharmacological profile through structural variations, leading to the development of compounds with potential applications in treating central nervous system disorders. mdpi.com

Enzyme Interactions: Beyond receptor binding, piperazine derivatives have been studied for their effects on various enzymes. Certain chalcone-piperazine derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) I and II isoenzymes, with Ki values in the nanomolar range. nih.gov Additionally, some derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. nih.govnih.gov The inhibitory profile often depends on the specific substitutions on the piperazine and aryl rings. nih.gov

| Compound Class | Target Receptor/Enzyme | Affinity (Ki) / Inhibition (IC50) | Reference |

| Chiral Piperazine Analogue ((S)-L1) | Sigma-1 Receptor | 11 ± 3 nM | researchgate.net |

| 1,3,5-Triazine-methylpiperazine derivatives | 5-HT6 Receptor | 11 nM | researchgate.net |

| 1,3,5-Triazine-methylpiperazine derivatives | 5-HT2A Receptor | 272-430 nM | researchgate.net |

| Arylpiperazine derivatives | 5-HT1A Receptor | 23.9 nM | mdpi.com |

| Arylpiperazine derivatives | 5-HT2A Receptor | 39.4 nM | mdpi.com |

| Arylpiperazine derivatives | Dopamine D2 Receptor | 300 nM | mdpi.com |

| Chalcone-piperazine derivatives | Carbonic Anhydrase I | 29.6 - 58.4 nM | nih.gov |

| Coumarin piperazine derivative | Acetylcholinesterase (hAChE) | 4.9 µM | nih.gov |

| Adenosine (B11128) analogue with piperazine | Coxsackievirus B3 (CVB3) | 5.1 ± 2.3 mg/L | nih.gov |

Detailed Analysis of Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand like this compound and its receptor is not solely defined by affinity (Kd) but also by the kinetics of the binding event—the rates of association (kon) and dissociation (koff). nih.gov These kinetic parameters determine the residence time of the drug-target complex, which can be a more critical determinant of pharmacodynamic effects than equilibrium affinity alone. cambridgemedchemconsulting.com

The relationship between these parameters is described by the equation: Kd = koff / kon pepolska.pl

A slow dissociation rate (low koff) can lead to a prolonged duration of action, even after the concentration of the free drug in the plasma has declined. cambridgemedchemconsulting.com The theoretical upper limit for the association rate constant (kon) is governed by diffusion, typically in the range of 10^6 to 10^7 M⁻¹s⁻¹. cambridgemedchemconsulting.com

Thermodynamic analysis provides further insight into the molecular forces driving the binding interaction. nih.gov By measuring the binding affinity at different temperatures, the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be determined. These parameters help to understand whether the binding is primarily driven by favorable enthalpic interactions (e.g., hydrogen bonds, van der Waals forces) or by an increase in entropy (e.g., release of water molecules from the binding site). nih.gov While this is a powerful tool for understanding drug-receptor interactions, specific thermodynamic and kinetic data for this compound are not extensively available in the public domain, highlighting a need for further research in this area. mdpi.comnih.gov

Investigation of Allosteric Modulation Mechanisms Mediated by this compound Derivatives

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site (the binding site of the endogenous ligand). nih.govmdpi.com This binding can induce a conformational change in the receptor that alters the affinity and/or efficacy of the orthosteric ligand. nih.gov Allosteric modulators are classified as positive allosteric modulators (PAMs) if they enhance the orthosteric ligand's effect, negative allosteric modulators (NAMs) if they reduce it, or neutral allosteric ligands (NALs) if they bind to the allosteric site without affecting the orthosteric ligand's function but block other modulators. acs.org

The piperazine scaffold is present in compounds that have been characterized as allosteric modulators. For example, LY2119620, a thieno[2,3-b]pyridine (B153569) derivative containing a methylpiperazine group, has been identified as a selective positive allosteric modulator at the M2 and M4 muscarinic receptors. nih.gov Such findings suggest that derivatives of this compound could potentially be designed to act as allosteric modulators. This approach offers advantages over traditional orthosteric ligands, such as greater receptor subtype selectivity and a ceiling effect that can improve safety. mdpi.comnih.gov However, specific studies demonstrating allosteric modulation by this compound itself are limited.

In Vitro Functional Assays for Characterizing Biological Responses to this compound Analogues

To characterize the functional effects of this compound analogues following receptor binding, a variety of in vitro assays are employed. These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist and quantify its potency and efficacy. nih.govgu.se

For GPCRs, such as serotonin and dopamine receptors, common functional assays measure changes in the concentration of intracellular second messengers. nih.gov These include:

cAMP Assays: For receptors coupled to Gs or Gi proteins, changes in cyclic adenosine monophosphate (cAMP) levels are measured. Gs activation stimulates adenylyl cyclase to produce cAMP, while Gi activation inhibits it. nih.govnih.gov

Calcium Flux Assays: For receptors coupled to Gq proteins, activation leads to the mobilization of intracellular calcium (Ca2+), which can be detected using fluorescent calcium indicators. gu.se

The results of these assays are typically expressed as EC50 (half-maximal effective concentration for agonists) or IC50 (half-maximal inhibitory concentration for antagonists) values. For example, studies on various piperazine derivatives have determined their IC50 values for enzyme inhibition or their EC50 values for cytotoxic effects in cell lines. nih.govresearchgate.net

| Assay Type | Purpose | Measured Parameter | Typical Output |

| Radioligand Binding Assay | Determine affinity for a receptor | Displacement of a radiolabeled ligand | Ki (inhibition constant), Kd (dissociation constant) |

| cAMP Assay | Measure Gs or Gi protein coupling | Intracellular cAMP levels | EC50 (for agonists), IC50 (for antagonists) |

| Calcium Flux Assay | Measure Gq protein coupling | Intracellular Ca2+ concentration | EC50 (for agonists), IC50 (for antagonists) |

| Enzyme Inhibition Assay | Determine effect on enzyme activity | Rate of substrate conversion | IC50, Ki |

| Cell Viability/Cytotoxicity Assay | Assess impact on cell health | Cell survival/death rate | EC50, IC50 |

Elucidation of Downstream Signaling Pathways Affected by this compound Interactions

The binding of a ligand to its receptor initiates a cascade of intracellular events known as a downstream signaling pathway. The specific pathway activated depends on the receptor and the cell type.

GPCR Signaling: For arylpiperazine analogues that target serotonin and dopamine receptors, the primary signaling mechanism involves G-protein coupling. biorxiv.org

Gs-coupled receptors (e.g., certain 5-HT subtypes) activate adenylyl cyclase, leading to increased cAMP production. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to regulate gene expression. nih.govwikipedia.org

Gi-coupled receptors (e.g., 5-HT1A, D2) inhibit adenylyl cyclase, decreasing cAMP levels and reducing PKA activity. nih.gov

Gq-coupled receptors (e.g., 5-HT2A) activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). drugbank.com

Sigma Receptor Signaling: Sigma receptors are not GPCRs but are unique ligand-regulated molecular chaperones, primarily located at the endoplasmic reticulum (ER). frontiersin.org The σ1 receptor, in particular, modulates ER stress responses and intracellular Ca2+ signaling by interacting with various ion channels and proteins, including the IP3 receptor. frontiersin.org Ligands binding to the σ1 receptor can therefore influence a wide array of cellular processes, including cell survival, proliferation, and synaptic plasticity.

The interaction of this compound derivatives with these specific receptors suggests that they can modulate these critical signaling pathways, leading to diverse physiological and pharmacological effects. nih.govwikipedia.org

Computational Chemistry and in Silico Approaches for S 2 P Tolyl Piperazine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and reactivity of molecules like (S)-2-(p-Tolyl)piperazine. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior and interactions with biological targets.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. For arylpiperazine derivatives, these calculations can help predict sites susceptible to metabolic attack or involved in forming key interactions with a receptor.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack. For this compound, the MEP would highlight the electronegative nitrogen atoms of the piperazine (B1678402) ring as potential hydrogen bond acceptors.

Mulliken's Net Charges: These calculations provide the net charge associated with each atom in the molecule, offering a quantitative measure of charge distribution. This information can be used to understand intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-receptor binding.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capacity |

| LUMO Energy | -0.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Influences solubility and binding interactions |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations.

Molecular Dynamics Simulations to Understand Conformational Behavior and Binding Events

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational behavior of this compound and its interactions with biological targets over time. By simulating the movements of atoms and molecules, MD can reveal important information about ligand binding, protein flexibility, and the stability of ligand-protein complexes.

Applications of MD simulations in the study of this compound could include:

Conformational Analysis: The piperazine ring can adopt different conformations (e.g., chair, boat, twist-boat). MD simulations can determine the preferred conformation of this compound in different environments (e.g., in solution or a protein binding pocket) and the energy barriers between these conformations.

Binding Pose Stability: After a ligand is docked into a receptor's active site, MD simulations can be used to assess the stability of the predicted binding pose. By observing the ligand's movement and interactions over the course of the simulation, researchers can gain confidence in the predicted binding mode.

Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) can be used in conjunction with MD simulations to calculate the binding free energy of a ligand to its target. This provides a quantitative measure of binding affinity and can be used to rank different derivatives of this compound.

Molecular Docking Studies for Predicting Ligand-Target Interactions of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is instrumental in understanding the binding mode of this compound derivatives and identifying key interactions that contribute to their biological activity.

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and the this compound derivative are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Conformational Sampling: The docking algorithm samples a wide range of conformations and orientations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly.

Molecular docking studies on arylpiperazine derivatives have been used to elucidate their interactions with various targets, including G-protein coupled receptors and enzymes. These studies often reveal the importance of hydrogen bonds with specific amino acid residues and hydrophobic interactions with aromatic pockets within the binding site. For instance, a docking study of a novel arylpiperazine derivative against the androgen receptor showed a binding affinity of -7.5 kcal/mol, with interactions including hydrogen bonds, electrostatic interactions, and hydrophobic bonds.

Table 2: Example of Molecular Docking Results for an this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Dopamine (B1211576) D2 Receptor | -8.5 | Asp114, Ser193, Phe389 | Hydrogen Bond, Hydrophobic |

| Serotonin (B10506) 5-HT2A Receptor | -9.2 | Ser159, Asp155, Trp336 | Hydrogen Bond, Pi-Pi Stacking |

| Acetylcholinesterase | -7.8 | Tyr334, Trp84, Phe330 | Hydrophobic, Pi-Pi Stacking |

Note: This table presents hypothetical data to illustrate the output of molecular docking studies.

Virtual Screening and De Novo Design Methodologies Based on the this compound Scaffold

The this compound scaffold can serve as a starting point for the discovery of new bioactive molecules through virtual screening and de novo design.

Virtual Screening: This computational technique involves screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. In the context of this compound, a ligand-based virtual screening approach could be used to search for molecules with similar shapes and chemical features. Alternatively, a structure-based virtual screening would involve docking a large compound library into the binding site of a target protein.

De Novo Design: This approach involves the computational design of novel molecules that are predicted to have high affinity and selectivity for a target. Starting with the this compound scaffold, new functional groups can be added or existing ones modified to optimize interactions with the binding site. These methods often employ algorithms that "grow" a molecule within the active site, piece by piece.

These methodologies can accelerate the hit-to-lead optimization process by prioritizing the synthesis and testing of compounds with the highest probability of success.

In Silico Pharmacokinetic Assessments and Absorption, Distribution, Metabolism, Excretion (ADME) Predictions for Research Compounds

In silico ADME prediction tools are crucial for the early assessment of the pharmacokinetic properties of drug candidates. By predicting properties such as absorption, distribution, metabolism, and excretion, these tools help to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures.

For derivatives of this compound, in silico models can predict a range of ADME properties:

Absorption: Parameters such as Caco-2 cell permeability and human intestinal absorption are predicted to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how a compound will be distributed throughout the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to be an inhibitor of these enzymes.

Excretion: Properties like total clearance can be estimated.

Toxicity: Various toxicological endpoints, such as mutagenicity and cardiotoxicity, can be predicted.

Table 3: Predicted ADME Properties for a Hypothetical this compound Derivative

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Caco-2 Permeability | Moderate | May have reasonable cell membrane permeability |

| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

| Lipinski's Rule of Five | 0 violations | Favorable drug-like properties |

Note: These are example predictions and would need to be confirmed by experimental studies.

By integrating these computational approaches, researchers can build a comprehensive understanding of the chemical and biological properties of this compound and its derivatives, facilitating the rational design of new therapeutic agents.

Broader Pharmacological Relevance and Therapeutic Modality Exploration of S 2 P Tolyl Piperazine Derivatives

Role of (S)-2-(p-Tolyl)piperazine as a Lead Compound in Academic Drug Discovery Programs

A lead compound is a chemical starting point in the drug discovery process, exhibiting pharmacological or biological activity that can be optimized through medicinal chemistry to create a more potent and selective drug candidate. technologynetworks.com The arylpiperazine motif is a versatile template for designing central nervous system (CNS) drugs, with numerous approved medications like aripiprazole and buspirone featuring this core structure to target serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Academic drug discovery programs frequently utilize such validated scaffolds to explore new biological targets. The 2-substituted arylpiperazine structure, in particular, offers a rich field for investigation due to the stereocenter at the C2 position, which can influence receptor interaction and selectivity. However, a review of publicly available scientific literature and chemical databases does not indicate that this compound itself has been extensively utilized or reported as a primary lead compound in major academic drug discovery campaigns. While many studies focus on the synthesis and evaluation of diverse arylpiperazine derivatives, specific research initiating from the this compound scaffold is not prominent. ajpp.innih.gov The focus in the literature tends to be on N1-arylpiperazines or more complex derivatives where the piperazine (B1678402) ring acts as a linker. nih.gov

Development of this compound-Based Chemical Probes for Biological System Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. These tools are essential for target validation and understanding complex signaling pathways. Fluorescent probes, for instance, can be used to visualize the localization and activity of their targets within living cells.

The piperazine moiety has been successfully incorporated into various chemical probes. For example, piperazine-functionalized BODIPY dyes have been developed as fluorescent probes for detecting lysosomal pH, and piperazine-coumarin scaffolds have been used to create biosensors for bio-thiol detection. researchgate.netnih.gov These examples demonstrate the utility of the piperazine core in probe design due to its chemical tractability and biocompatibility.

Despite the suitability of the piperazine scaffold for this purpose, there is a lack of specific reports on the development and application of chemical probes derived directly from this compound. The design of such a probe would involve chemically modifying the this compound structure to attach a reporter group (like a fluorophore) or a reactive group for target engagement, without losing affinity for the intended biological target. Currently, published research detailing such specific applications for this compound is not available.

Characterization of Specific Signaling Pathway Modulation by this compound Analogues

Arylpiperazine derivatives are well-known modulators of various signaling pathways, most notably those involving G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine receptors. nih.gov For instance, different substitution patterns on the aryl ring and the second nitrogen of the piperazine ring can fine-tune a compound's activity as an agonist, antagonist, or partial agonist at specific receptor subtypes. mdpi.com The activation or inhibition of these receptors can trigger or block downstream cascades involving key signaling molecules such as MAPK/ERK and PI3K/Akt. mdpi.com

While extensive research has been conducted on the structure-activity relationships (SAR) of long-chain arylpiperazines and their effects on signaling, specific studies characterizing the modulation of signaling pathways by analogues derived directly from this compound are not widely documented. Research in this area would typically involve synthesizing a library of analogues by modifying the N1 or N4 positions of the piperazine ring of the parent compound and then evaluating their effects in cell-based assays to measure changes in downstream signaling proteins. Although this is a common strategy for the broader class of arylpiperazines, specific data sets and mechanistic studies for this compound analogues are not present in the current body of scientific literature.

Exploration of Polypharmacology and Multi-Target Ligand Design Strategies

Polypharmacology refers to the ability of a single drug to interact with multiple biological targets, a concept that is increasingly being embraced for the treatment of complex, multifactorial diseases like neurodegenerative disorders and cancer. nih.gov The design of multi-target-directed ligands (MTDLs) is a rational approach to achieve a desired polypharmacological profile. researchgate.net The piperazine scaffold is a popular component in MTDL design because it can serve as a central linker to connect different pharmacophores, each targeting a distinct protein. researchgate.netjneonatalsurg.com

For example, researchers have designed piperazine-based compounds that simultaneously inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs) for potential use in Alzheimer's disease. nih.govresearchgate.net In these designs, the piperazine core correctly orients the different pharmacophoric elements to fit into the binding sites of multiple targets.

While the 2-arylpiperazine structure is a viable candidate for inclusion in MTDL strategies, specific research detailing the use of this compound as the foundational scaffold for developing multi-target ligands is limited. Such a research program would involve strategically building upon the this compound core to incorporate additional functionalities aimed at other disease-relevant targets. While the general principle is well-established for piperazines, its specific application starting from this compound is not a focus of existing published studies.

Future Research Directions and Unexplored Avenues for S 2 P Tolyl Piperazine

Innovation in Novel Synthetic Routes and Methodologies for Chiral Piperazines

The development of efficient and stereoselective synthetic routes to chiral piperazines is paramount for expanding the chemical space available for drug discovery. While classical methods have been established, future research will focus on more innovative and sustainable approaches.

One promising avenue is the advancement of asymmetric hydrogenation . For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a viable method for producing chiral piperazin-2-ones, which can then be converted to the corresponding chiral piperazines without loss of optical purity. rsc.orgdicp.ac.cn Another approach involves the iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides, which has shown high enantioselectivity for a range of substituted piperazines. nih.gov Further research in this area could focus on developing catalysts that are more efficient, use more benign metals, and are applicable to a wider range of substrates, including those with functional groups relevant to (S)-2-(p-Tolyl)piperazine.

C-H functionalization represents another frontier in piperazine (B1678402) synthesis. researchgate.net This strategy allows for the direct modification of the carbon framework of the piperazine ring, opening up new avenues for structural diversification that are not easily accessible through traditional methods. researchgate.net Future efforts will likely concentrate on developing regioselective and stereoselective C-H functionalization reactions that can be applied to complex piperazine scaffolds.

Furthermore, the development of scalable and practical syntheses for orthogonally protected 2-substituted chiral piperazines is crucial for their application in medicinal chemistry. rsc.org Methodologies starting from readily available chiral precursors, such as α-amino acids, and involving key steps like aza-Michael additions, offer a promising path forward. rsc.org The focus will be on creating robust and high-yielding processes that can be implemented on an industrial scale.

| Synthetic Strategy | Key Features | Potential Advantages |

| Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Palladium, Iridium) to create stereocenters during the reduction of pyrazine precursors. rsc.orgdicp.ac.cnnih.gov | High enantioselectivity, potential for scalability. dicp.ac.cnnih.gov |

| C-H Functionalization | Direct modification of the carbon-hydrogen bonds on the piperazine ring. researchgate.net | Access to novel substitution patterns, increased molecular complexity. researchgate.net |

| Orthogonally Protected Piperazines | Synthesis of piperazines with different protecting groups on the nitrogen atoms, starting from chiral precursors like α-amino acids. rsc.org | Allows for selective modification at each nitrogen, facilitating the synthesis of diverse derivatives. rsc.org |

Application of Advanced Biophysical Techniques for SAR Elucidation

A deep understanding of the structure-activity relationship (SAR) is fundamental to rational drug design. immutoscientific.comwikipedia.org Future research on this compound derivatives will increasingly rely on advanced biophysical techniques to elucidate the molecular basis of their biological activity.

X-ray crystallography and cryogenic electron microscopy (cryo-EM) will continue to be powerful tools for obtaining high-resolution three-dimensional structures of piperazine-based ligands in complex with their biological targets. mdpi.com This structural information is invaluable for understanding key binding interactions and guiding the design of more potent and selective analogs. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach, particularly for studying dynamic systems and interactions in solution. mdpi.com NMR can provide insights into the conformational dynamics of both the ligand and the target protein, which is crucial for a comprehensive understanding of the binding event.

In addition to experimental techniques, computational modeling and simulation will play an increasingly important role. mdpi.com Molecular dynamics simulations, for example, can be used to explore the conformational landscape of this compound derivatives and to predict their binding modes and affinities for various targets. These computational approaches, when used in conjunction with experimental data, can significantly accelerate the SAR exploration process. mdpi.com

| Technique | Information Gained | Impact on Drug Design |

| X-ray Crystallography/Cryo-EM | High-resolution 3D structure of ligand-target complexes. mdpi.com | Enables detailed analysis of binding interactions, facilitating structure-based design. mdpi.com |

| NMR Spectroscopy | Information on ligand conformation, dynamics, and binding epitopes in solution. mdpi.com | Provides insights into the dynamic aspects of molecular recognition. mdpi.com |

| Computational Modeling | Prediction of binding modes, affinities, and conformational preferences. mdpi.com | Guides the design of new compounds with improved properties and reduces the need for extensive empirical screening. mdpi.com |

Discovery of Unconventional Biological Targets for this compound Derivatives

While piperazine derivatives have been extensively explored for their activity at well-established targets such as G-protein coupled receptors and ion channels, a significant opportunity lies in the discovery of unconventional biological targets. wisdomlib.orgnih.gov The structural and chemical diversity of piperazine-based compounds suggests that they may interact with a much broader range of biological macromolecules than is currently appreciated. researchgate.netresearchgate.net

Future research should focus on screening this compound and its derivatives against a wider array of targets, including enzymes, protein-protein interactions, and nucleic acids . For example, certain piperazine derivatives have shown inhibitory activity against enzymes involved in microbial cell wall synthesis. researchgate.net Others have demonstrated the ability to interfere with protein-protein interactions that are critical for disease progression.

The exploration of piperazine derivatives as anticancer agents is a particularly promising area. researchgate.netmdpi.com These compounds can exert their effects through various mechanisms, including the inhibition of kinases, modulation of apoptotic pathways, and overcoming multidrug resistance. researchgate.netresearchgate.net A comprehensive screening of this compound analogs against a panel of cancer cell lines and relevant molecular targets could lead to the identification of novel therapeutic leads.

Furthermore, the antimicrobial potential of piperazine derivatives warrants further investigation. researchgate.netnih.gov With the growing threat of antimicrobial resistance, there is an urgent need for new classes of antibiotics. The ability of piperazine derivatives to target various microbial processes makes them attractive candidates for the development of novel anti-infective agents. researchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. nih.govnih.govresearchgate.net For this compound, these computational tools can be applied at various stages of the design and development pipeline.

De novo drug design algorithms can generate novel piperazine-based structures with desired properties. nih.gov By learning from existing data on active and inactive compounds, these models can propose new molecules that are more likely to be successful. Variational autoencoders and other generative models are powerful tools for exploring the vast chemical space around the this compound scaffold. nih.gov

Predictive modeling using AI and ML can be used to forecast the physicochemical properties, biological activity, and pharmacokinetic profiles of new derivatives. nih.govastrazeneca.com This can help to prioritize the synthesis of the most promising compounds and reduce the time and cost associated with experimental testing. nih.gov For example, graph neural networks can be trained to predict molecular properties with high accuracy. astrazeneca.com

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generation of novel molecular structures with desired properties using generative models. nih.gov | Rapid exploration of new chemical space and identification of innovative drug candidates. |

| Predictive Modeling | Use of machine learning algorithms to predict ADME/T properties and biological activity. nih.govastrazeneca.com | Prioritization of synthetic efforts and reduction of late-stage attrition of drug candidates. nih.gov |

| High-Throughput Screening Analysis | Identification of hits and elucidation of complex SAR from large screening datasets. nih.gov | More efficient hit-to-lead optimization and a deeper understanding of molecular interactions. |

Design of Targeted Delivery Systems and Prodrug Strategies for Enhanced Research Applications

To maximize the therapeutic potential and research utility of this compound derivatives, the development of targeted delivery systems and prodrug strategies is essential. These approaches can help to overcome challenges related to bioavailability, stability, and off-target effects.

Targeted delivery systems , such as nanoparticles, liposomes, and antibody-drug conjugates, can be used to deliver piperazine-based compounds specifically to the site of action. tsu.ru This can enhance their efficacy while minimizing systemic exposure and potential side effects. For example, piperazine-based compounds have been conjugated to humanized ferritin for the targeted delivery of siRNA to cancer cells. acs.orgnih.gov

Prodrug strategies involve the chemical modification of the parent drug to create an inactive form that is converted to the active compound in the body. mdpi.com This approach can be used to improve the physicochemical properties of a drug, such as its solubility or permeability, and to control its release profile. mdpi.com For example, prodrugs of piperazine-containing drugs like Aripiprazole have been developed to provide long-acting injectable formulations. nih.gov The design of prodrugs for this compound derivatives could enhance their research applications by enabling more controlled and sustained exposure in preclinical models.

The versatility of the piperazine scaffold allows for the incorporation of various promoieties that can be cleaved by specific enzymes or under certain physiological conditions, offering a high degree of control over drug release. acs.org

Q & A

Q. What computational models predict the pharmacokinetic properties of this compound derivatives?

- In Silico Tools :

- Molecular Docking (AutoDock Vina) : Screen for receptor binding modes .

- ADMET Prediction (SwissADME) : Estimate bioavailability, BBB penetration, and CYP450 interactions .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂ | |

| Melting Point | 278–279°C (crystalline form) | |

| λmax (UV/Vis) | 264 nm | |

| Storage Stability | ≥5 years at -20°C |

Table 2 : Common Synthetic Intermediates and Their Roles

| Intermediate | Function | Reference |

|---|---|---|

| Aroyl Hydrazines (4) | Precursor for oxadiazole formation | |

| 1,3-Dibromopropane (6) | Alkylating agent for piperazines | |

| Chiral Stationary Phases | Enantiomer separation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.